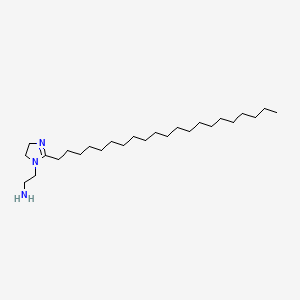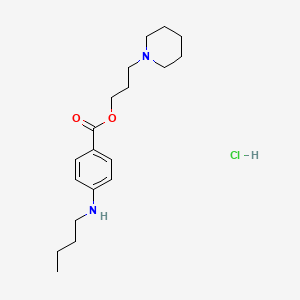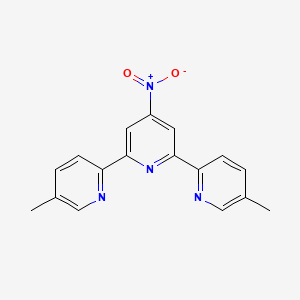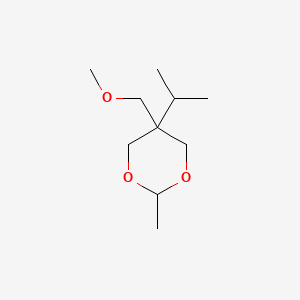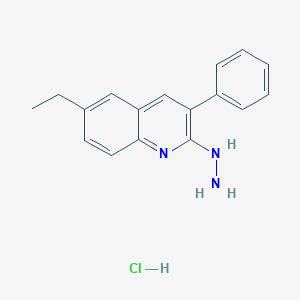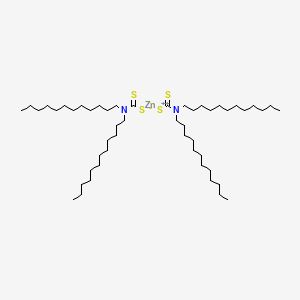
zinc;N,N-didodecylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;N,N-didodecylcarbamodithioate is a dithiocarbamate complex that features zinc as the central metal ion coordinated to two N,N-didodecylcarbamodithioate ligands. Dithiocarbamates are known for their diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;N,N-didodecylcarbamodithioate typically involves the reaction of zinc salts with N,N-didodecylcarbamodithioic acid or its sodium salt. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;N,N-didodecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the C-S bonds, leading to the formation of thiols.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamate complexes .
Applications De Recherche Scientifique
Zinc;N,N-didodecylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of zinc;N,N-didodecylcarbamodithioate involves the coordination of the dithiocarbamate ligands to the zinc ion, which enhances the compound’s stability and reactivity. The sulfur atoms in the dithiocarbamate ligands donate electron pairs to the zinc ion, forming a stable complex. This complex can interact with various molecular targets, including enzymes and proteins, leading to its biological and catalytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dibutyldithiocarbamate
- Nickel dithiocarbamate complexes
Uniqueness
Zinc;N,N-didodecylcarbamodithioate is unique due to its long alkyl chains, which enhance its hydrophobicity and make it suitable for applications in non-polar environments. This property distinguishes it from other dithiocarbamate complexes with shorter alkyl chains .
Propriétés
Numéro CAS |
53423-99-7 |
|---|---|
Formule moléculaire |
C50H100N2S4Zn |
Poids moléculaire |
923.0 g/mol |
Nom IUPAC |
zinc;N,N-didodecylcarbamodithioate |
InChI |
InChI=1S/2C25H51NS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-26(25(27)28)24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-24H2,1-2H3,(H,27,28);/q;;+2/p-2 |
Clé InChI |
WKPMJWCYKAGOLT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)[S-].CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)

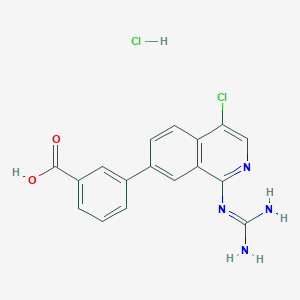
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)
